molecular formula C10H12F3N B176956 Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine CAS No. 137069-25-1

Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine

Cat. No. B176956
CAS RN: 137069-25-1
M. Wt: 203.2 g/mol
InChI Key: KYAAWOAZYJXFBB-UHFFFAOYSA-N
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Description

“Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine” is an organic compound containing a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethyl group with an amine at the end. Trifluoromethyl groups are often used in medicinal chemistry to improve the metabolic stability and lipophilicity of drug candidates .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. The amine group might participate in reactions such as acylation or alkylation. The trifluoromethyl group could potentially undergo reactions with strong nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the trifluoromethyl group and the amine) would influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Protein Structure and Function

The trifluoromethyl group has been found to have unique functions in biological contexts, particularly in relation to protein structure and function . For example, the trans–cis isomerization of the peptidyl–prolyl amide bond and its impact on the protein structure and function are of major interest .

NMR Labeling

The 19 F-labelling of proline, which includes the trifluoromethyl group, offers a relatively new research application area . It circumvents the lack of common NH-NMR reporters in peptidyl–prolyl fragments .

Pharmaceutical Applications

Trifluoromethyl group-containing drugs have been approved by the FDA . The trifluoromethyl group is found in many compounds that exhibit numerous pharmacological activities .

Synthesis of Drug Molecules

The trifluoromethyl group is used in the synthesis of potential drug molecules . For example, compound (3S, 5S, 6R)-6-methyl-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-3-aminium 1 was taken and reacted with 4-methylbenzoate 1a and MTBE in the presence of 0.6 N HCl (1.2 equiv) to give intermediate (3S, 5S, 6R)-6-methyl-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-3-aminium 1b .

Suzuki-Coupling Reactions

Trifluoromethyl group is used in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives .

Synthesis of Antagonists

Trifluoromethyl group is used to synthesize 4- (2-trifluoromethyl)phenylpyrrolo [2,3- d ]pyrimidine as a potential antagonist of corticotropin-releasing hormone .

Key Intermediates in Medicinal Chemistry

Trifluoromethyl ketones (TFMKs) are used as key intermediates in medicinal chemistry . They have unique properties and are used in the synthesis of various compounds .

Enhancing Interactions at Nonpolar Interfaces

Trifluoromethyl-substituted proline shows comparable hydrophobicity to valine, suggesting the potential application of these residues for enhancing interactions at nonpolar interfaces .

Future Directions

The future directions for this compound would depend on its potential applications. If it shows promising activity in a certain area (like medicinal chemistry), further studies could be conducted to optimize its properties and evaluate its efficacy and safety in more detail .

properties

IUPAC Name

N-methyl-2-[4-(trifluoromethyl)phenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N/c1-14-7-6-8-2-4-9(5-3-8)10(11,12)13/h2-5,14H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYAAWOAZYJXFBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50635003
Record name N-Methyl-2-[4-(trifluoromethyl)phenyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

137069-25-1
Record name N-Methyl-2-[4-(trifluoromethyl)phenyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 137069-25-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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